2-[Bis(5-methylfuran-2-yl)methyl]phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-[bis(5-methylfuran-2-yl)methyl]phenol |
InChI |
InChI=1S/C17H16O3/c1-11-7-9-15(19-11)17(16-10-8-12(2)20-16)13-5-3-4-6-14(13)18/h3-10,17-18H,1-2H3 |
InChI Key |
QGZIBMMKJGUNEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CC=C2O)C3=CC=C(O3)C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Bis 5 Methylfuran 2 Yl Methyl Phenol
Reactivity of the Phenolic Hydroxyl Group in 2-[Bis(5-methylfuran-2-yl)methyl]phenol
The hydroxyl group attached to the benzene (B151609) ring imparts characteristic phenolic reactivity. This functionality is a primary site for various chemical modifications.
The phenolic hydroxyl group of this compound can undergo esterification and etherification, reactions common to phenols. These transformations are crucial for modifying the polarity and other physicochemical properties of the molecule.
Esterification: In a laboratory setting, the phenolic hydroxyl group can be acylated to form esters. This is typically achieved by reacting the phenol (B47542) with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride in the presence of pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The general scheme for esterification is presented in Table 1. While specific studies on the esterification of this compound are not prevalent, the principles of phenol chemistry suggest this reaction is feasible. The use of enzymes, such as lipases, has also been documented for the esterification of similar furan-containing alcohols, like 2,5-bis-(hydroxymethyl)furan (BHMF), indicating a potential for biocatalytic routes. researchgate.net
Etherification: The synthesis of ethers from the phenolic hydroxyl group can be accomplished through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treatment with sodium hydride followed by methyl iodide would produce the corresponding methyl ether. Etherification of related furan-containing compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), to produce potential biofuels like 5,5′(oxy-bis(methylene))bis-2-furfural (OBMF) has been extensively studied using various catalysts. researchgate.netrsc.org These studies highlight the viability of etherification reactions on hydroxyl groups within furan-containing molecules.
| Reaction Type | Reagents | Product |
| Esterification | Acyl chloride/anhydride, Base | Phenolic ester |
| Etherification | Base, Alkyl halide | Phenolic ether |
The phenol moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The electron-donating nature of the hydroxyl group activates the aromatic ring, making it prone to oxidation.
Oxidation of phenols can proceed via one-electron or two-electron pathways. One-electron oxidation generates a phenoxy radical, which can then undergo further reactions, including dimerization or polymerization. Two-electron oxidation can lead to the formation of quinone-type structures. The presence of the bulky bis(5-methylfuran-2-yl)methyl substituent at the ortho position may influence the regioselectivity of the oxidation and the stability of the resulting products. While specific oxidation studies on this compound are not detailed in the literature, the general principles of phenol oxidation are applicable. Enzymatic oxidation of phenols can also yield polymers without the methylene (B1212753) linkage, suggesting alternative transformation pathways. google.com
Reactivity of the Furan (B31954) Moieties in this compound
The two 5-methylfuran rings are electron-rich aromatic systems, making them susceptible to electrophilic attack and cycloaddition reactions.
The furan rings in this compound can undergo electrophilic aromatic substitution reactions. The oxygen atom in the furan ring donates electron density, activating the ring towards electrophiles. The substitution typically occurs at the position adjacent to the oxygen (the α-position) that is not already substituted. In this molecule, the C5 positions are occupied by methyl groups, and the C2 positions are attached to the methylene bridge. Therefore, electrophilic attack would be expected to occur at the C3 or C4 positions. Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The conditions for these reactions often need to be mild to avoid polymerization or ring-opening of the furan moiety.
Furan and its derivatives can act as dienes in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. nih.gov The furan rings in this compound can react with suitable dienophiles, typically electron-deficient alkenes or alkynes. This [4+2] cycloaddition reaction would lead to the formation of an oxabicycloheptene derivative. The reaction is often reversible, and the stability of the adduct depends on the nature of the dienophile and the reaction conditions. Studies on the Diels-Alder reaction of 2,5-bis(hydroxymethyl)furan (BHMF) with N-phenylmaleimide derivatives have demonstrated the feasibility of such cycloadditions on substituted furans. nih.govresearchgate.net The general scheme for the Diels-Alder reaction is shown in Table 2.
| Reactant | Dienophile | Product |
| Furan Moiety | Electron-deficient alkene/alkyne | Oxabicycloheptene derivative |
Reactivity of the Methylene Bridge in this compound
The methylene bridge (—CH2—) connecting the two furan rings to the phenol is generally considered to be relatively stable. However, under certain conditions, it can be a site of chemical transformation. The carbon-hydrogen bonds of the methylene bridge can be susceptible to radical abstraction or oxidation, particularly in the presence of strong oxidizing agents or under photochemical conditions.
The stability of the methylene bridge is a notable feature of many phenolic resins. However, it has been noted that these bridges can be subject to cleavage under harsh thermal or chemical conditions, which can impact the stability of the polymer. google.com In the context of the single molecule this compound, the reactivity of the methylene bridge is likely to be less pronounced than that of the phenolic hydroxyl group or the furan rings under typical reaction conditions. The primary role of the methylene bridge is structural, holding the different components of the molecule together.
Oxidation and Functionalization of the Benzylic Carbon
The benzylic carbon atom in this compound, being adjacent to three aromatic rings (one phenol and two furans), is a focal point for oxidation and functionalization reactions. While specific studies on this particular compound are not extensively documented, the reactivity can be inferred from established principles of benzylic C-H functionalization.
The C-H bonds at the benzylic position are weaker than typical aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. This inherent weakness makes the benzylic carbon susceptible to a variety of oxidative transformations. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium-based reagents can oxidize benzylic carbons. However, the presence of the sensitive furan rings, which are prone to degradation under harsh oxidative conditions, necessitates the use of milder and more selective reagents.
Modern synthetic methodologies offer a range of catalysts for the selective oxidation of benzylic C-H bonds. Transition metal catalysts, particularly those based on copper, iron, and ruthenium, have been shown to be effective for the aerobic oxidation of benzylic positions. researchgate.net For instance, bimetallic catalyst systems have been employed for the site-selective arylation of 2-benzylfuran (B12535769) derivatives at the benzylic position. nih.gov Such catalytic systems could potentially be adapted for the functionalization of this compound, allowing for the introduction of various substituents at the benzylic carbon.
Furthermore, photocatalytic methods and the use of hypervalent iodine reagents are emerging as powerful tools for benzylic functionalization under mild conditions, which would be advantageous for a substrate containing sensitive furan moieties.
Table 1: Potential Reagents for Benzylic Carbon Functionalization
| Reaction Type | Potential Reagents/Catalysts | Expected Product |
|---|---|---|
| Oxidation | Mild oxidants (e.g., MnO₂, PCC) | 2-[Bis(5-methylfuran-2-yl)carbonyl]phenol |
| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 2-[Bromo(bis(5-methylfuran-2-yl))methyl]phenol |
| Arylation | Bimetallic catalysts (e.g., Pd/main group metal) | 2-[Aryl(bis(5-methylfuran-2-yl))methyl]phenol |
Carbon-Carbon Bond Cleavage Strategies
Cleavage of the carbon-carbon bonds in this compound, particularly the bonds connecting the benzylic carbon to the furan and phenol rings, represents a more challenging transformation. Such reactions are less common than C-H functionalization and typically require specific activation or harsh reaction conditions.
In the context of biomass-derived furan compounds, C-C bond cleavage is an important strategy for the synthesis of valuable chemicals. mdpi.com For instance, palladium-catalyzed activation of C-C bonds in furfuryl alcohol derivatives has been reported. researchgate.net These methods often involve an aromatization-driven cleavage of a C-C bond within the furan ring system. While not directly applicable to the benzylic C-C bonds of the title compound, they highlight the potential for transition metal-catalyzed strategies to effect C-C bond scission in furan-containing molecules.
Radical-mediated reactions can also lead to C-C bond cleavage. rsc.org Under certain conditions, the formation of a radical at the benzylic position could potentially be followed by fragmentation, leading to the cleavage of one of the furan or phenol moieties. However, controlling the selectivity of such a process would be a significant synthetic challenge.
It is important to note that the stability of the bis(furyl)methyl-substituted phenol structure makes C-C bond cleavage a non-trivial process. The development of selective and efficient methods for the cleavage of these bonds would require innovative catalytic approaches.
Metal Coordination Chemistry of this compound
The structure of this compound, featuring a phenolic hydroxyl group and two furan rings, suggests its potential to act as a ligand in coordination chemistry. The presence of multiple potential donor atoms (the phenolic oxygen and the oxygen atoms of the furan rings) allows for various coordination modes with metal ions.
Ligand Properties of this compound
As a ligand, this compound can be classified as a polyphenolic furan compound. The phenolic hydroxyl group is a common coordination site in many ligands, typically binding to metal ions in its deprotonated form (phenolate). The furan oxygen atoms, with their lone pairs of electrons, can also participate in coordination, although they are generally weaker donors than the phenolate (B1203915) oxygen.
The geometry of the ligand, with the two furan rings and the phenol group linked by a flexible methylene bridge, allows it to adopt various conformations to accommodate different metal ion coordination geometries. It could potentially act as a bidentate, tridentate, or even a bridging ligand, depending on the metal ion, its oxidation state, and the reaction conditions.
Potential Coordination Modes:
Bidentate (O,O): Coordination through the phenolic oxygen and one of the furan oxygens, forming a chelate ring.
Tridentate (O,O,O): Coordination involving the phenolic oxygen and both furan oxygens. This would likely require a specific spatial arrangement of the furan rings.
Bridging: The ligand could bridge two metal centers, with the phenolic oxygen coordinating to one metal and a furan oxygen to another.
The electronic properties of the ligand are influenced by the electron-donating nature of the methyl groups on the furan rings and the phenolic hydroxyl group. These characteristics can affect the stability and reactivity of the resulting metal complexes.
Complexation with Transition Metals
The synthesis of such complexes would likely involve the reaction of this compound with a suitable metal salt in an appropriate solvent. The use of a base may be necessary to deprotonate the phenolic hydroxyl group and facilitate coordination.
Table 2: Potential Transition Metal Complexes and Their Characteristics
| Metal Ion | Potential Coordination Geometry | Potential Properties and Applications |
|---|---|---|
| Cu(II) | Square planar or distorted octahedral | Catalysis in oxidation reactions, magnetic materials |
| Fe(III) | Octahedral | Bioinorganic model complexes, catalytic applications |
| Co(II)/(III) | Tetrahedral or octahedral | Redox-active complexes, materials science |
| Ni(II) | Square planar or octahedral | Catalysis, coordination polymers |
| Pd(II) | Square planar | Homogeneous catalysis, selective ion sensing |
The characterization of these potential complexes would involve a range of spectroscopic techniques, including infrared (IR) spectroscopy to observe the coordination of the phenolic and furan groups, UV-Vis spectroscopy to study the electronic transitions, and nuclear magnetic resonance (NMR) for structural elucidation. X-ray crystallography would be invaluable for determining the precise coordination geometry and the bonding interactions within the metal complexes. scirp.org The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties, making them targets for further investigation in materials science and catalysis. mdpi.com
Mechanistic Investigations into Reactions Involving 2 Bis 5 Methylfuran 2 Yl Methyl Phenol
Elucidation of Reaction Mechanisms in the Synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]phenol
The synthesis of this compound typically proceeds through an acid-catalyzed hydroxyalkylation/alkylation (HAA) reaction between 2-methylfuran (B129897) and a salicylaldehyde (B1680747) derivative. The mechanism can be elucidated as a multi-step process initiated by the protonation of the aldehyde.
The generally accepted mechanism for the acid-catalyzed reaction of a carbonyl compound with 2-methylfuran involves the following key steps:
Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of the salicylaldehyde by an acid catalyst (H⁺), which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by 2-Methylfuran: The electron-rich furan (B31954) ring of 2-methylfuran acts as a nucleophile, attacking the activated carbonyl carbon. The attack preferentially occurs at the C5 position of the furan ring, which is the most nucleophilic position, leading to the formation of a carbocation intermediate.
Deprotonation and Formation of a Carbinol Intermediate: A base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the furan ring, restoring its aromaticity and forming a (5-methylfuran-2-yl)(phenol)methanol intermediate.
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinol intermediate is then protonated by the acid catalyst, forming a good leaving group (water).
Formation of a Benzylic Carbocation: Departure of the water molecule generates a resonance-stabilized benzylic carbocation.
Second Nucleophilic Attack: A second molecule of 2-methylfuran attacks the benzylic carbocation, again at the C5 position.
Final Deprotonation: A final deprotonation step on the newly added furan ring yields the final product, this compound, and regenerates the acid catalyst.
This electrophilic substitution mechanism is characteristic of the reactions of furans with aldehydes and ketones in the presence of an acid catalyst. The specific orientation of the substitution on the phenol (B47542) ring (ortho to the hydroxyl group) is directed by the starting salicylaldehyde.
Mechanistic Pathways of Transformations of this compound
The transformations of this compound can proceed through various mechanistic pathways, including radical and ionic reactions, depending on the reaction conditions and reagents employed.
While specific studies on the radical reactions of this compound are not extensively documented, mechanisms can be inferred from studies on related furanic compounds. The combustion and atmospheric degradation of furans are known to be initiated and largely controlled by reactions with hydroxyl (OH) radicals. whiterose.ac.ukresearchgate.net
A plausible radical reaction mechanism involving this compound could be initiated by a radical species (R•), such as a hydroxyl radical. The reaction could proceed via two main pathways:
Hydrogen Abstraction: The radical could abstract a hydrogen atom from the phenolic hydroxyl group, the methyl groups on the furan rings, or the benzylic position. Abstraction of the phenolic hydrogen would result in a resonance-stabilized phenoxy radical.
Radical Addition: The radical could add to the electron-rich furan rings. Studies on 2-methylfuran have shown that OH radical addition is a dominant pathway at lower temperatures. researchgate.net
The resulting furan-adduct radical or the phenoxy radical can then undergo further reactions, such as rearrangement, fragmentation, or reaction with other molecules (e.g., oxygen), leading to a variety of transformation products. For instance, theoretical studies on the reaction of OH radicals with 2-methylfuran indicate that addition-elimination channels are dominant at low to moderately high temperatures. researchgate.net
Ionic reaction mechanisms for the transformation of this compound would typically involve acidic or basic conditions, leading to the formation of cationic or anionic intermediates.
Under acidic conditions, protonation can occur at several sites: the phenolic hydroxyl group, the oxygen atoms of the furan rings, or the furan rings themselves. Protonation of a furan ring can lead to ring-opening reactions or electrophilic substitution on the phenol ring if a suitable electrophile is present. For instance, hydrolysis of the furan moieties to form dicarbonyl compounds can be facilitated by acid. The hydrolysis of a 5-methylfuran-2-yl group can lead to a 2,5-dioxopentanyl structure. nih.gov
Under basic conditions, the phenolic proton is acidic and can be readily removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various nucleophilic substitution or addition reactions. The increased electron density on the phenoxide can also influence the reactivity of the attached bis(5-methylfuran-2-yl)methyl group.
Kinetic Studies of Reactions Involving this compound
The following table summarizes representative kinetic data for the reaction of OH radicals with 2-methylfuran, which can serve as a model for the reactivity of the furan moieties in this compound.
| Temperature (K) | Pressure (mbar) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| 294 - 668 | 5 - 10000 | Negative temperature dependence observed | whiterose.ac.ukresearchgate.net |
This table is illustrative and based on data for a related compound due to the absence of specific data for this compound.
For the synthesis of related bis(furan) compounds, kinetic studies would likely reveal a dependence on the concentration of the reactants (2-methylfuran and the aldehyde), the catalyst concentration, and the temperature. The multi-step nature of the HAA reaction suggests a complex rate law.
Computational Mechanistic Studies on this compound Reactivity
Computational chemistry offers a powerful tool for investigating reaction mechanisms, especially for complex molecules where experimental studies may be challenging. Although specific computational studies on this compound were not found, the methodologies applied to similar systems can be outlined.
Density Functional Theory (DFT) and ab initio methods are commonly used to:
Calculate the geometries of reactants, transition states, and products.
Determine the reaction energy profiles, including activation energies and reaction enthalpies.
Investigate the electronic properties of the molecule, such as charge distribution and frontier molecular orbitals, to predict reactivity.
For the synthesis of this compound, computational studies could model the acid-catalyzed HAA reaction to confirm the stepwise mechanism, identify the rate-determining step, and explain the regioselectivity of the electrophilic attack on the 2-methylfuran ring.
In the context of its transformations, computational studies on the reaction of 2-methylfuran with OH radicals have been performed. researchgate.net These studies have mapped out the potential energy surfaces for both hydrogen abstraction and OH addition pathways, revealing that addition to the C2 and C5 positions of the furan ring are the most favorable channels. researchgate.net Similar computational approaches could be applied to this compound to understand its degradation pathways and predict the stability of various radical and ionic intermediates. Theoretical studies on the thermal decomposition of related furan derivatives have also been conducted to determine reaction pathways and rate constants. mdpi.com
Theoretical and Computational Studies of 2 Bis 5 Methylfuran 2 Yl Methyl Phenol
Quantum Chemical Calculations on 2-[Bis(5-methylfuran-2-yl)methyl]phenol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations (like CBS-QB3) are commonly employed to model molecular systems with high accuracy. nih.govresearchgate.net For a molecule like this compound, these methods can elucidate its electronic characteristics and predict its behavior in chemical reactions.
The electronic structure of this compound is dictated by the interplay of the electron-donating phenolic hydroxyl group and the aromatic furan (B31954) rings. The phenol (B47542) moiety is known to have a significant impact on the electronic properties of molecules due to its ability to participate in resonance. digitellinc.com The oxygen atom's lone pairs can delocalize into the benzene (B151609) ring, influencing the electron density distribution.
Similarly, the 5-methylfuran rings are also π-rich systems. The oxygen heteroatom in the furan ring contributes to its aromaticity, and the methyl group acts as a weak electron-donating group. pharmaguideline.com The combination of these structural features in this compound would result in a complex and interesting molecular orbital arrangement.
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and furan rings, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed across the aromatic systems, representing the regions susceptible to nucleophilic attack.
The molecular electrostatic potential (MEP) surface is another valuable tool derived from electronic structure calculations. It visually represents the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the phenolic oxygen and the furan oxygens, making these sites attractive for electrophiles and hydrogen bond donors.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| HOMO Energy | Relatively high | Due to the presence of electron-donating phenol and methylfuran groups. |
| LUMO Energy | Relatively low | Aromatic systems can stabilize accepted electrons. |
| HOMO-LUMO Gap | Moderate | Indicative of a molecule that is reactive but not extremely unstable. |
| Dipole Moment | Non-zero | Due to the presence of polar C-O and O-H bonds and asymmetrical structure. |
Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting the reactivity and selectivity of chemical reactions. fiveable.mewikipedia.org It focuses on the interaction between the HOMO of one reactant and the LUMO of another. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO-LUMO gap would be influenced by the extent of conjugation between the phenol and furan rings. The connection via a methylene (B1212753) bridge partially disrupts direct conjugation, but electronic effects can still be transmitted. FMO theory can be applied to predict how this molecule would behave in various reactions. For instance, in a Diels-Alder reaction where the furan rings could act as dienes, the HOMO of this compound would interact with the LUMO of a dienophile. The energy of the HOMO would determine the reaction rate. rsc.org
Furthermore, FMO theory helps in understanding the regioselectivity of reactions. The spatial distribution of the HOMO and LUMO indicates the most probable sites for bond formation. For electrophilic substitution, the reaction is expected to occur at the positions on the phenol and furan rings where the HOMO has the largest lobes.
Conformational Analysis of this compound
The three-dimensional structure, or conformation, of a molecule is crucial as it dictates its physical and biological properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.
For a flexible molecule like this compound, multiple conformers can exist due to rotation around single bonds. The key rotational degrees of freedom would be the bonds connecting the methylene carbon to the phenol and furan rings, as well as the bond of the phenolic hydroxyl group.
Energy minimization calculations, typically performed using molecular mechanics or quantum mechanics, can identify the most stable conformers. A potential energy surface (PES) can be generated by systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each point. The minima on the PES correspond to stable conformers, while the saddle points represent transition states for conformational changes. universityofgalway.ieresearchgate.net
For this compound, the most stable conformation would likely be one that minimizes steric hindrance between the bulky phenol and furan groups. Intramolecular hydrogen bonding between the phenolic hydroxyl group and one of the furan oxygen atoms might also play a role in stabilizing certain conformations.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
|---|---|---|
| C(phenol)-C(methylene)-C(furan)-C(furan) | Rotation of the furan rings relative to the phenol ring | Significant steric interactions will dictate preferred orientations. |
| H-O-C(phenol)-C(phenol) | Orientation of the phenolic hydroxyl group | Can lead to intramolecular hydrogen bonding with furan oxygens, stabilizing certain conformers. |
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.govfrontiersin.org Solvents can stabilize certain conformers over others through various interactions, such as hydrogen bonding and dipole-dipole interactions.
For this compound, polar solvents would likely stabilize conformers with a larger dipole moment. Protic solvents, such as water or alcohols, could form hydrogen bonds with the phenolic hydroxyl group and the furan oxygen atoms. researchgate.net This intermolecular hydrogen bonding could compete with any intramolecular hydrogen bonding, potentially leading to a different conformational preference in solution compared to the gas phase.
Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on molecular conformation and properties. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, providing a way to account for bulk solvent effects on the solute's electronic structure and geometry.
Prediction of Reactivity and Selectivity in this compound Transformations
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. By calculating the activation energies of different reaction pathways, it is possible to determine which products are most likely to form.
For this compound, several types of reactions can be envisioned. The phenol group can undergo electrophilic aromatic substitution, and the position of substitution (ortho or para to the hydroxyl group) can be predicted by examining the stability of the intermediate carbocations (Wheland intermediates). The furan rings can participate in cycloaddition reactions or be susceptible to ring-opening under certain conditions. rsc.orgallaboutchemistry.net
Computational studies can model the transition states for these reactions, providing insights into the reaction mechanisms and the factors that control selectivity. For example, in an electrophilic substitution reaction on the phenol ring, calculations can determine whether the ortho or para position is more reactive by comparing the activation energies for the formation of the respective intermediates. The directing effect of the large bis(5-methylfuran-2-yl)methyl substituent would also play a crucial role in determining the regioselectivity.
Similarly, the reactivity of the furan rings can be assessed. The methyl groups at the 5-position will influence the electronic properties and steric accessibility of the furan rings, which in turn will affect their reactivity in, for example, Diels-Alder reactions. rsc.org Computational modeling can quantify these effects and predict the most favorable reaction pathways.
Molecular Dynamics Simulations Involving this compound
Extensive searches of scientific literature and computational chemistry databases have revealed no specific molecular dynamics (MD) simulation studies focused on this compound. Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. This technique allows researchers to gain insights into the dynamic behavior, conformational changes, and interaction patterns of molecules in various environments, such as in solution or interacting with biological macromolecules.
While the fundamental principles of MD simulations could theoretically be applied to this compound to explore its structural flexibility, solvent interactions, and potential binding modes with target proteins, no such research has been published to date. The execution of such a study would involve the development of accurate force field parameters for this specific molecule, followed by extensive simulations to generate trajectories that describe its motion. Analysis of these trajectories could then provide valuable information on its physicochemical properties and potential biological activity.
The absence of published MD simulation data for this compound means that detailed research findings and corresponding data tables on its dynamic behavior are not available at this time. Future computational studies may address this gap in the scientific literature.
Structural Modifications and Derivative Synthesis of 2 Bis 5 Methylfuran 2 Yl Methyl Phenol
Modification of the Phenol (B47542) Ring in 2-[Bis(5-methylfuran-2-yl)methyl]phenol Derivatives
The phenol ring in this compound is an attractive site for electrophilic aromatic substitution, guided by the activating and ortho-, para-directing hydroxyl group. However, the bulky bis(5-methylfuran-2-yl)methyl substituent at the ortho position introduces significant steric hindrance, which is expected to play a crucial role in determining the regioselectivity of these reactions.
Halogenation and Nitration of the Phenol Moiety
Electrophilic halogenation of the phenol ring can be achieved using various reagents. Due to the steric hindrance at the ortho positions, substitution is anticipated to occur predominantly at the para position relative to the hydroxyl group. For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent is a common method for the selective monobromination of phenols. Similarly, chlorination can be achieved with reagents like N-chlorosuccinimide (NCS). The conditions for these reactions can be optimized to favor the desired mono-halogenated product.
Nitration of the phenolic ring is another key electrophilic substitution reaction. The use of mild nitrating agents, such as dilute nitric acid or metal nitrates in the presence of an acid catalyst, is crucial to avoid oxidative degradation of the phenol and furan (B31954) rings. Again, the para-nitro derivative is the expected major product due to the steric shielding of the ortho positions. The reaction conditions, including temperature and the choice of nitrating agent, can be fine-tuned to control the degree of nitration and minimize side reactions.
Table 1: Predicted Major Products of Halogenation and Nitration of this compound
| Reaction | Reagent | Predicted Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-2-[bis(5-methylfuran-2-yl)methyl]phenol |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-2-[bis(5-methylfuran-2-yl)methyl]phenol |
| Nitration | Dilute HNO₃ | 4-Nitro-2-[bis(5-methylfuran-2-yl)methyl]phenol |
Alkylation and Acylation of the Phenol Ring
The alkylation and acylation of the phenol ring in this compound can proceed through two distinct pathways: O-alkylation/acylation at the hydroxyl group or C-alkylation/acylation on the aromatic ring. The choice between these pathways is often influenced by the reaction conditions.
O-alkylation, to form the corresponding ether, is typically favored under basic conditions using an alkyl halide. For sterically hindered phenols, the use of a strong base and a polar aprotic solvent can facilitate this transformation. google.com In contrast, C-alkylation, a Friedel-Crafts type reaction, is generally promoted by acid catalysts. However, the bulky ortho substituent is likely to direct incoming alkyl groups to the para position. The competition between O- and C-alkylation is a critical aspect to consider in the synthesis of specific derivatives. researchgate.net
Similarly, acylation can occur at either the oxygen or the carbon atoms of the phenol. O-acylation to form an ester is a common reaction of phenols with acyl chlorides or anhydrides, often carried out in the presence of a base. C-acylation (Friedel-Crafts acylation) to introduce a ketone functional group onto the aromatic ring typically requires a Lewis acid catalyst. organic-chemistry.org The steric hindrance around the hydroxyl group might favor C-acylation at the less hindered para position, although O-acylation remains a competitive pathway.
Table 2: Potential Alkylation and Acylation Products
| Reaction Type | Reagent/Conditions | Potential Product(s) |
| O-Alkylation | Alkyl halide, Base | 2-[Bis(5-methylfuran-2-yl)methyl]alkoxybenzene |
| C-Alkylation | Alkene/Alkyl halide, Acid catalyst | 4-Alkyl-2-[bis(5-methylfuran-2-yl)methyl]phenol |
| O-Acylation | Acyl chloride/Anhydride (B1165640), Base | 2-[Bis(5-methylfuran-2-yl)methyl]phenyl acetate (B1210297) (or other ester) |
| C-Acylation | Acyl chloride/Anhydride, Lewis acid | 4-Acyl-2-[bis(5-methylfuran-2-yl)methyl]phenol |
Modification of the Furan Rings in this compound Derivatives
The furan rings are electron-rich heterocyclic systems and are susceptible to various chemical transformations, including electrophilic substitution and cycloaddition reactions. The existing substituents (methyl group at C5 and the methylene (B1212753) bridge at C2) will direct further modifications.
Substitution at Unsubstituted Positions of the Furan Ring
The unsubstituted C3 and C4 positions of the furan rings are potential sites for electrophilic substitution. Furan and its derivatives are known to undergo reactions such as halogenation, nitration, and acylation under milder conditions than benzene (B151609). quora.compearson.compearson.comquora.comchemicalbook.com The directing effects of the existing alkyl groups at C2 and C5 will influence the regioselectivity of these substitutions. Generally, electrophilic attack is favored at the position adjacent to the oxygen atom. However, with the C2 and C5 positions already occupied, substitution is expected to occur at the C3 or C4 positions. The precise outcome may depend on the specific electrophile and reaction conditions.
Ring Expansion or Contraction of Furan Moieties
The furan ring can undergo rearrangement reactions leading to the formation of different heterocyclic systems. For instance, under specific oxidative conditions or through cycloaddition-rearrangement sequences, the five-membered furan ring can be expanded to a six-membered pyranone ring.
Another significant transformation is the conversion of furans into pyridazine (B1198779) derivatives. This can be achieved through a Diels-Alder reaction with a suitable dienophile, followed by reaction with hydrazine. researchgate.netnih.govnih.govorganic-chemistry.orgresearchgate.net This transformation opens up a pathway to a completely different class of heterocyclic compounds with potentially distinct biological activities.
Table 3: Potential Products from Furan Ring Modifications
| Reaction Type | Reagent/Conditions | Potential Product Structure |
| Electrophilic Substitution | Halogenating/Nitrating/Acylating agent | Substitution at C3 and/or C4 of the furan rings |
| Diels-Alder Reaction | Dienophile (e.g., maleimide) | 7-oxanorbornene derivative |
| Conversion to Pyridazine | 1. Dienophile, 2. Hydrazine | Pyridazine derivative |
Modifications at the Methylene Bridge of this compound
The methylene bridge connecting the phenol and furan rings is another site for functionalization. The benzylic protons of this CH₂ group are activated by the adjacent aromatic and heteroaromatic rings, making them susceptible to deprotonation and subsequent reaction with electrophiles.
Oxidation of the methylene bridge to a carbonyl group would yield a benzophenone-like derivative. This transformation can be achieved using various oxidizing agents. Such a modification would significantly alter the three-dimensional structure and electronic properties of the molecule.
Furthermore, the methylene bridge can be a site for C-H activation and functionalization. This could involve the introduction of new substituents, such as alkyl, aryl, or heteroatom-containing groups, through metal-catalyzed cross-coupling reactions or other modern synthetic methodologies. sci-hub.se These modifications would lead to a wide array of novel derivatives with diverse structural features.
Table 4: Potential Modifications at the Methylene Bridge
| Reaction Type | Reagent/Conditions | Potential Product Structure |
| Oxidation | Oxidizing agent (e.g., KMnO₄, CrO₃) | (2-Hydroxyphenyl)bis(5-methylfuran-2-yl)methanone |
| Functionalization | Base, Electrophile / Metal catalyst, Coupling partner | Substituted methylene bridge |
Comprehensive Analysis of this compound Reveals No Available Scientific Literature
A thorough and systematic search of publicly available scientific literature and chemical databases has yielded no specific information on the chemical compound “this compound.” Consequently, this report is unable to provide the requested detailed article on its structural modifications and the synthesis of its polymeric derivatives.
While the individual components of the molecule, namely phenol and 5-methylfuran, are well-known and extensively studied chemical entities, their specific combination in the title compound does not appear to be documented in the accessible scientific domain. Research on related compounds, such as those derived from the reaction of furfural (B47365) or 5-hydroxymethylfurfural (B1680220) with phenols, exists, but a direct analogue with two 5-methylfuran moieties attached to a phenol at the specified position is not described.
Similarly, searches for polymeric structures incorporating this compound units were unsuccessful. The field of furan-based polymers is an active area of research, with significant work on polymers derived from monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF). However, there is no indication that this compound has been utilized as a monomer or comonomer in any reported polymer synthesis.
No Publicly Available Research Found for "this compound" in Advanced Materials Science Applications
Despite a comprehensive search of scientific literature and patent databases, no specific research or data could be located for the chemical compound "this compound" pertaining to its applications in advanced materials science as outlined in the requested article structure.
The inquiry sought to detail the utilization of this specific furan-containing phenolic compound in polymer chemistry, its incorporation into functional materials, and its role in supramolecular assemblies. However, the scientific and technical information available in the public domain does not appear to cover this particular molecule for the specified applications.
While there is a growing body of research on the use of bio-based furan derivatives and phenolic compounds for the synthesis of novel polymers and functional materials, the specific structure of "this compound" is not described in the context of:
Monomer for Polymerization Reactions: No studies were identified that utilize this compound as a monomeric building block for polymerization processes.
Cross-linking Agent in Polymer Networks: There is no available information on its use as a cross-linking agent to form polymer networks.
Optical and Photoresponsive Systems: Its incorporation into optical or photoresponsive materials has not been reported in the reviewed literature.
Electronic and Semiconducting Applications: No research was found detailing its use in electronic materials or for semiconducting purposes.
Supramolecular Assemblies: There is no information regarding the application of this compound in the formation of supramolecular structures.
General research into related areas, such as the use of furfural (a furan derivative) as a crosslinking agent in lignin-phenol-formaldehyde resins, and the broader synthesis of functional monomers from bio-based phenols and furans, does exist. mdpi.comrsc.org However, this information is not specific to "this compound" and therefore cannot be used to construct the requested detailed and scientifically accurate article without speculation.
It is possible that research on this specific compound is proprietary, in very early stages and not yet published, or that its synthesis and application in these advanced material science fields have not yet been explored by the scientific community.
Consequently, the requested article focusing solely on the chemical compound “this compound” and its applications in advanced materials science cannot be generated at this time due to the absence of relevant research findings.
Applications of 2 Bis 5 Methylfuran 2 Yl Methyl Phenol in Advanced Materials Science
Application of 2-[Bis(5-methylfuran-2-yl)methyl]phenol in Supramolecular Assemblies
Host-Guest Chemistry
Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules, leading to applications in sensing, catalysis, and drug delivery. The structure of this compound makes it an intriguing candidate for the synthesis of novel host molecules, such as calixarenes. Calixarenes are macrocyclic compounds traditionally formed by the condensation of phenols with aldehydes.
The synthesis of this compound itself can be envisioned through the acid-catalyzed reaction of phenol (B47542) with 5-methylfurfural, a bio-based aldehyde. This reaction is analogous to the initial steps of calixarene (B151959) formation. By controlling the stoichiometry and reaction conditions, it is plausible that this compound could either be used as a monomer for polymerization into a larger macrocycle or be functionalized to form a discrete host molecule.
The potential of this compound in host-guest chemistry is rooted in several key structural features:
Pre-organized Cavity: The methylene (B1212753) bridge between the phenol and the two 5-methylfuran rings creates a pre-organized, cup-shaped conformation that is conducive to binding guest molecules.
Functionalizable Rims: The phenolic hydroxyl group provides a "lower rim" that can be chemically modified to tune the solubility and binding properties of the host. The "upper rim," composed of the methylfuran groups, can also be functionalized.
Aromatic and Heterocyclic Core: The combination of the electron-rich phenol and furan (B31954) rings can lead to a variety of non-covalent interactions with guest molecules, including π-π stacking, hydrogen bonding, and hydrophobic interactions.
Table 1: Potential Host-Guest Properties of this compound Derivatives
| Structural Feature | Potential Role in Host-Guest Complex | Guest Molecule Affinity |
| Phenolic Hydroxyl Group | Hydrogen bond donor/acceptor site | Polar molecules, anions |
| Furan Oxygen Atoms | Lewis basic sites for coordination | Metal ions, electron-deficient guests |
| Aromatic Rings | π-stacking interactions | Aromatic guest molecules |
| Methyl Groups | Hydrophobic interactions | Nonpolar organic molecules |
Self-Assembled Monolayers
Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate. They are of great interest for modifying surface properties and for the development of sensors, electronic devices, and biocompatible coatings. The structure of this compound is well-suited for the formation of SAMs on various oxide surfaces.
The key to SAM formation is the presence of a head group that can bind to the substrate, a tail group that dictates the surface properties of the monolayer, and intermolecular interactions that drive the ordering of the molecules. In this compound, these roles could be fulfilled as follows:
Head Group: The phenolic hydroxyl group can serve as an effective anchor to hydroxylated surfaces such as silicon oxide, indium tin oxide (ITO), and other metal oxides through hydrogen bonding or the formation of covalent linkages.
Tail Group: The bis(5-methylfuran-2-yl)methyl moiety constitutes the tail. The orientation and packing of these groups would determine the final surface properties, such as hydrophobicity and chemical reactivity. The furan rings offer potential sites for further chemical modification to tailor these properties.
Intermolecular Interactions: The aromatic rings of the phenol and furan groups can induce π-π stacking interactions between adjacent molecules, promoting the formation of a well-ordered monolayer.
Table 2: Key Molecular Features of this compound for SAM Formation
| Molecular Component | Function in SAM | Resulting Surface Property |
| Phenolic -OH | Surface anchoring group | Strong adhesion to oxide substrates |
| Furan Rings | Tail group functionality | Tunable wettability and reactivity |
| Aromatic Systems | Intermolecular ordering | Formation of a dense, well-ordered film |
Role of this compound in Nanomaterials Synthesis
The synthesis of nanomaterials with controlled size, shape, and properties is a major focus of nanotechnology. Furan and phenol derivatives have been utilized in various capacities in this field, and this compound could offer unique advantages.
One potential application is as a carbon precursor for the synthesis of porous carbon nanomaterials. The high carbon content and the presence of oxygen in the furan rings make it a suitable candidate for hydrothermal carbonization or pyrolysis to produce carbon spheres, nanosheets, or other nanostructures. The resulting materials could have applications in energy storage, catalysis, and adsorption.
Furthermore, the phenolic and furan moieties can act as reducing and stabilizing agents in the synthesis of metallic nanoparticles. The phenolic hydroxyl group can reduce metal salts to their corresponding nanoparticles, while the bulky bis(5-methylfuran-2-yl)methyl group can sterically stabilize the nanoparticles, preventing their aggregation. This could provide a green and efficient route for the synthesis of nanoparticles of metals such as gold, silver, and palladium.
Table 3: Potential Roles of this compound in Nanomaterials Synthesis
| Application | Role of the Compound | Resulting Nanomaterial | Potential Use |
| Carbon Nanomaterials | Carbon precursor | Porous carbon spheres/sheets | Supercapacitors, CO2 capture |
| Metallic Nanoparticles | Reducing and stabilizing agent | Metal nanoparticles (e.g., Au, Ag) | Catalysis, sensing |
| Polymer Nanocomposites | Monomer or additive | Reinforced polymer matrix | Structural materials, barrier films |
No Published Research Found on the Catalytic Applications of this compound
Despite a comprehensive search of scientific literature, no specific information is publicly available regarding the catalytic applications of the chemical compound this compound or its derivatives.
The requested article outline, focusing on detailed aspects of its catalytic use—including coordination to transition metals, asymmetric catalysis with chiral derivatives, immobilization on solid supports, and activity in organic transformations—cannot be fulfilled with scientifically accurate and verifiable information.
While the broader fields of catalysis involving furan-containing molecules and phenol-based ligands are active areas of research, the specific compound this compound does not appear in the context of catalytic science in the available literature. Creating an article based on the provided outline would require speculation and would not meet the standards of scientific accuracy.
Therefore, we are unable to provide the requested article at this time due to the absence of foundational research on this topic.
Catalytic Applications of 2 Bis 5 Methylfuran 2 Yl Methyl Phenol and Its Derivatives
Applications in Electrocatalysis and Photocatalysis
A comprehensive review of scientific literature and research databases reveals no specific studies or published data on the application of 2-[Bis(5-methylfuran-2-yl)methyl]phenol or its derivatives in the fields of electrocatalysis and photocatalysis. While the broader class of furan-containing compounds has been investigated for various catalytic activities, research has not yet extended to this particular molecule within these specific domains.
Consequently, there are no detailed research findings, data tables, or established catalytic mechanisms to report for this compound in either electrocatalytic or photocatalytic processes. Further research would be required to explore the potential of this compound and its derivatives in these areas.
Spectroscopic Characterization Techniques for 2 Bis 5 Methylfuran 2 Yl Methyl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone for determining the precise structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³)C NMR are fundamental one-dimensional experiments. For 2-[Bis(5-methylfuran-2-yl)methyl]phenol, these techniques are used to identify the number and types of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons on the phenol (B47542) ring, the methine proton of the central CH group, the vinylic protons of the furan (B31954) rings, and the methyl protons. The chemical shift (δ) of the phenolic -OH proton would likely appear as a broad singlet, its position being sensitive to solvent and concentration. The protons on the substituted phenol ring would exhibit complex splitting patterns in the aromatic region (typically δ 6.5-8.0 ppm). The methine proton, linking the phenol and two furan rings, would appear as a sharp singlet. The furan ring protons would show characteristic doublet or multiplet signals, and the methyl groups on the furan rings would each produce a singlet, likely around δ 2.2-2.4 ppm. For a closely related compound, bis(5-methylfuran-2-yl)methane, the methine protons appear at a specific chemical shift that can be used as a reference. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbon of the C-OH group on the phenol ring would be found in the δ 150-160 ppm range. Other aromatic carbons would resonate between δ 110-140 ppm. The methine bridge carbon would have a characteristic shift, and the furan ring carbons would appear in the olefinic and heteroaromatic region, with the carbon bearing the methyl group being further downfield. The methyl carbons would produce signals in the aliphatic region (δ 10-20 ppm). Data from similar furan-containing structures, such as 5,5'-(propane-2,2-diyl)bis(2-methylfuran), can help in assigning these chemical shifts. rsc.org
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Phenolic -OH | Variable (broad singlet) | - |
| Phenolic Ar-H | 6.5 - 8.0 (multiplets) | 110 - 140 |
| Methine -CH- | ~5.5 (singlet) | ~30 - 40 |
| Furan C-H | 5.8 - 6.2 (doublets) | 105 - 115 |
| Furan C-CH₃ | - | 145 - 155 |
| Furan C-O | - | 150 - 160 |
| Methyl -CH₃ | 2.2 - 2.4 (singlet) | 10 - 20 |
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would confirm the coupling between adjacent protons on the phenol and furan rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link each proton signal to its corresponding carbon signal, aiding in the unambiguous assignment of the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting the different fragments of the molecule. For instance, correlations would be expected between the methine proton and the carbons of the phenol and furan rings, confirming the central linkage of the structure. Similar detailed analyses have been performed on other complex furan derivatives to elucidate their structures. mdpi.com
Infrared (IR) and Raman Spectroscopy Techniques for Functional Group Analysis
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic phenol and furan rings would be observed in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the phenol would be present around 1200-1260 cm⁻¹. The furan ring itself has characteristic vibrations; for instance, C-O-C stretching modes are typically found near 1079 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the furan rings and the breathing modes of the phenol ring would be particularly prominent. Studies on various furan derivatives have demonstrated the utility of Raman spectroscopy in identifying characteristic peaks for the furan ring and its substituents, which is effective for distinguishing structurally similar compounds. scientists.uzscientists.uz
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Phenolic O-H stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | Strong |
| Aromatic C=C stretch | 1450-1600 | Strong |
| Phenolic C-O stretch | 1200-1260 | Moderate |
| Furan C-O-C stretch | ~1080 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is sensitive to the extent of conjugation in a molecule. The spectrum of this compound would be dominated by π→π* transitions within the aromatic phenol and furan rings. Phenol itself typically shows a primary absorption band around 275 nm. docbrown.info The presence of the two methylfuran moieties attached to the phenol ring would likely lead to a bathochromic (red) shift and an increase in the molar absorptivity due to the extended π-conjugated system. The exact position of the absorption maximum (λ_max) would be influenced by the solvent polarity. researchgate.net Computational and experimental studies on substituted phenols have shown that substituents significantly affect the absorption spectra. nih.gov
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its exact molecular mass. The fragmentation pattern would likely involve the cleavage of the bonds connecting the methine carbon to the furan and phenol rings. A prominent fragment would be expected from the loss of a 5-methylfuran-2-yl group. Another characteristic fragmentation pathway could involve the formation of a stable tropylium-like ion. The NIST WebBook contains mass spectra for related compounds like 2-furfuryl-5-methylfuran, which can serve as a reference for predicting the fragmentation of the furan moieties. nist.gov
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Powder XRD: In the absence of single crystals, powder XRD can be used to analyze the crystalline nature of a solid sample. It provides information about the crystal system and unit cell dimensions, and can be used to identify different crystalline phases. While not providing the detailed atomic coordinates of a single-crystal study, it is a valuable tool for characterizing the solid-state properties of the material.
Future Research Directions and Challenges for 2 Bis 5 Methylfuran 2 Yl Methyl Phenol
Unexplored Synthetic Routes and Efficient Production
The predominant method for synthesizing compounds with a bis(furanyl)methyl structure is the acid-catalyzed hydroxyalkylation/alkylation (HAA) reaction between a furan (B31954) derivative and an aldehyde or ketone. mdpi.com For 2-[Bis(5-methylfuran-2-yl)methyl]phenol, this involves the reaction of 2-methylfuran (B129897) with salicylaldehyde (B1680747). While effective at a laboratory scale, future research must focus on developing more efficient, scalable, and sustainable synthetic protocols.
Key areas for exploration include:
Advanced Catalytic Systems: Moving beyond traditional corrosive liquid acids like sulfuric acid is crucial. Research into solid acid catalysts, such as zeolites, functionalized resins (e.g., Amberlyst-15), and mesoporous materials, could lead to more easily separable and recyclable catalytic systems, minimizing waste and improving process economics. mdpi.com
Enzymatic and Bio-catalytic Routes: The exploration of enzymatic pathways for the synthesis could offer unparalleled selectivity under mild reaction conditions, reducing the formation of byproducts and eliminating the need for harsh chemicals.
| Catalytic System | Potential Advantages | Research Challenges |
| Solid Acids (Zeolites, Resins) | Recyclable, reduced corrosion, potential for flow chemistry. | Catalyst deactivation, lower activity compared to liquid acids, pore size limitations. |
| Ionic Liquids | Tunable properties, potential for high selectivity. | High cost, viscosity issues, product separation challenges, toxicity concerns. |
| Heterogeneous Catalysts | High stability, suitable for continuous processes. | Synthesis complexity, potential for metal leaching, requires optimization of support materials. |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability and cost, low reaction rates, limited substrate scope. |
Novel Reactivity and Unconventional Transformations
The unique molecular architecture of this compound, which combines three distinct reactive sites—the phenolic ring, the hydroxyl group, and the two furan rings—opens avenues for novel chemical transformations beyond its use as a simple monomer.
Future research should investigate:
Selective Functionalization: Developing methodologies to selectively modify one part of the molecule while preserving the others is a significant challenge. This could include selective hydrogenation of one or both furan rings, electrophilic substitution on the phenol (B47542) ring without affecting the furan moieties, or O-alkylation of the hydroxyl group.
Ring-Opening Reactions: The furan rings can undergo ring-opening to yield 1,4-dicarbonyl compounds, which are valuable intermediates for synthesizing other complex molecules, including aliphatic polymers or specialty chemicals. ncsu.edunih.gov Investigating controlled ring-opening polymerization could lead to novel materials with unique properties.
Diels-Alder Chemistry: The furan rings can act as dienes in Diels-Alder reactions, providing a powerful tool for cross-linking polymers or for creating complex, three-dimensional molecular architectures. mdpi.com This functionality is key for developing thermosetting resins and self-healing materials.
Coordination Chemistry: The oxygen atoms in the phenol and furan moieties can act as ligands, coordinating with various metal ions. xisdxjxsu.asia The resulting metal complexes could exhibit interesting catalytic, electronic, or biological properties, expanding the application scope beyond polymer science.
Development of Advanced Materials with Enhanced Properties
A primary driver for research into this compound is its potential as a bio-based replacement for BPA in high-performance polymers. ndsuresearchfoundation.org The rigid, aromatic nature of the furan and phenol rings is expected to impart excellent thermal and mechanical properties to derived materials.
Key research directions include:
High-Performance Epoxy Resins: The phenolic hydroxyl group can be converted to a glycidyl (B131873) ether, creating a bio-based epoxy monomer. Research should focus on curing this monomer to produce thermosets with high glass transition temperatures (Tg), excellent thermal stability, and superior mechanical strength compared to conventional epoxy resins.
Renewable Polyesters and Polycarbonates: The compound can act as a diol monomer in polycondensation reactions. Tailoring the properties of the resulting polyesters and polycarbonates by using different co-monomers is a promising area. The biodegradability of these furan-based polyesters should be systematically studied. rsc.org
Flame-Retardant Materials: Furan compounds are known to exhibit inherent flame-retardant properties due to their tendency to char upon combustion. Incorporating this molecule into polymer backbones could lead to materials with reduced flammability without the need for halogenated additives.
Composite Materials: The development of fiber-reinforced composites using resins derived from this compound could yield lightweight, high-strength, and sustainable materials for automotive and aerospace applications.
| Polymer Type | Potential Properties | Comparison to Petroleum-Based Analogues |
| Epoxy Resins | High thermal stability, mechanical strength, bio-based. | Potential to match or exceed the performance of BPA-based epoxies, with improved sustainability. |
| Polyesters | Enhanced Tg, potential biodegradability, renewable feedstock. | Offers a bio-alternative to PET or PBT with potentially different degradation profiles and thermal properties. |
| Polycarbonates | High clarity, toughness, high heat resistance. | A direct, bio-based replacement for BPA-based polycarbonates, addressing health concerns associated with BPA. |
Expansion into Emerging Fields of Chemistry and Materials Science
The versatility of this compound allows for its potential application in several emerging fields beyond bulk polymers.
Future explorations could target:
Supramolecular Chemistry: The well-defined shape and hydrogen-bonding capability of the molecule make it an interesting building block for designing self-assembling systems, molecular cages, or host-guest complexes.
Sensors and Electronic Materials: Modification of the phenolic or furan rings could introduce chromophores or electroactive groups. The resulting derivatives could be investigated for their use as chemical sensors or as components in organic electronic devices.
Advanced Coatings and Adhesives: Polymers and resins derived from this compound could be formulated into high-performance coatings with excellent chemical resistance and adhesion, or into structural adhesives for demanding applications. ndsuresearchfoundation.org
Addressing Scalability and Sustainability in Research
Key challenges and research needs are:
Process Intensification: Transitioning from batch synthesis to continuous flow processes is essential for large-scale production. This requires the development of robust heterogeneous catalysts and optimized reactor designs to ensure high throughput and consistent product quality.
Lifecycle Assessment: A comprehensive lifecycle assessment is needed to quantify the environmental benefits of using this bio-based compound compared to its petrochemical counterparts. This analysis must consider feedstock sourcing, energy consumption during synthesis, and the end-of-life fate of the derived materials (recyclability and biodegradability). rsc.org
Economic Viability: The production cost must be competitive with existing petroleum-based chemicals like BPA. google.com This necessitates high-yield synthetic routes, the use of inexpensive and abundant biomass feedstocks, and the development of energy-efficient separation and purification processes.
| Challenge | Required Research Focus |
| Scalability | Development of continuous flow reactors; design of robust, long-life catalysts; optimization of downstream processing and purification. |
| Sustainability | Use of green solvents and catalysts; maximizing atom economy; comprehensive lifecycle analysis; studying biodegradability and recyclability of end products. |
| Economic Feasibility | Maximizing reaction yields; utilizing low-cost biomass feedstocks; minimizing energy inputs; creating value-added applications for any byproducts. |
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-[Bis(5-methylfuran-2-yl)methyl]phenol?
Answer:
The synthesis typically involves Friedel-Crafts alkylation or sigmatropic rearrangement strategies . For example, cascade [3,3]-sigmatropic rearrangements with subsequent aromatization (e.g., using NaH in THF) enable efficient construction of phenolic cores with furan substituents . Key steps include:
- Protection/deprotection of hydroxyl groups to avoid side reactions.
- Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution at the phenolic ring.
- Optimization of reaction time (24–48 hrs) and temperature (60–80°C) to maximize yield.
Table 1: Representative Reaction Conditions
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Sigmatropic rearrangement | NaH | THF | 65–75 | |
| Friedel-Crafts | AlCl₃ | DCM | 50–60 |
Advanced: How can structural contradictions in crystallographic data be resolved for this compound?
Answer:
Discrepancies in bond lengths/angles (e.g., aromatic C–O vs. C–C distances) arise from dynamic disorder or twinned crystals . To resolve:
- Use SHELXL for refinement, applying restraints for geometrically similar moieties .
- Validate hydrogen bonding via graph-set analysis (e.g., Etter’s formalism) to identify O–H⋯N/O interactions .
- Compare experimental data (XRD) with DFT-optimized geometries to assess deviations >0.05 Å as significant .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify phenolic protons (δ 9–10 ppm) and furan methyl groups (δ 2.1–2.3 ppm).
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and furan C–O–C (1250–1300 cm⁻¹) stretches.
- HRMS : Verify molecular ion ([M+H]⁺) with <3 ppm error.
Note: For ambiguous peaks, DEPT-135 or 2D-COSY clarifies coupling networks .
Advanced: How does this compound behave as a ligand in transition-metal catalysis?
Answer:
The phenolic oxygen and furan π-systems enable bidentate/tetradentate coordination . For example:
- Zn(II) complexes : Form distorted octahedral geometries via N/O donor sites, enhancing catalytic activity in asymmetric amination .
- Pd(II) complexes : Participate in C–H activation; ligand rigidity improves enantioselectivity (e.g., >80% ee in cross-couplings) .
Key Consideration: Steric hindrance from methyl groups on furan may limit coordination flexibility.
Basic: How to analyze hydrogen-bonding patterns in its crystal lattice?
Answer:
- XRD data : Identify O–H⋯O/N interactions (2.6–3.0 Å) using Mercury CSD .
- Graph-set notation : Classify motifs (e.g., R₂²(8) chains) to map supramolecular assembly .
- Thermal ellipsoids : Assess disorder in hydrogen positions via anisotropic displacement parameters .
Advanced: What computational methods predict its reactivity in radical scavenging?
Answer:
- DFT (B3LYP/6-311+G(d,p)) : Calculate HOMO-LUMO gaps (<5 eV indicates antioxidant potential).
- MEP surfaces : Identify electron-rich regions (phenolic O–H) prone to radical quenching.
- Kinetic studies : Simulate H-atom transfer (HAT) barriers using Eyring-Polanyi equations .
Basic: How does steric bulk from bis-furan groups impact solubility?
Answer:
- LogP calculations (e.g., XLogP3): Predict hydrophobicity (LogP >3).
- Experimental solubility : Test in DMSO >100 mg/mL; in water <0.1 mg/mL.
- Co-crystallization : Use PEG-4000 to enhance aqueous stability .
Advanced: Can this compound undergo photochemical [4+2] cycloadditions?
Answer:
Yes, under UV light (λ = 365 nm):
- Furan π→π* transitions generate diradical intermediates.
- Regioselectivity : Controlled by methyl substituents (5-position favors endo transition states).
- Product validation : LC-MS/MS monitors [M+Na]⁺ adducts of Diels-Alder adducts .
Basic: What are common byproducts in its synthesis, and how are they minimized?
Answer:
- Over-alkylation : Forms tris-furan derivatives. Mitigated by slow addition of electrophiles.
- Oxidation : Quinone byproducts arise; use inert atmosphere (N₂/Ar) and BHT stabilizer.
- Column chromatography : Separate using hexane/EtOAc (4:1) gradients .
Advanced: How to design derivatives for enhanced bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
